molecular formula C17H21O3P B14273367 Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate CAS No. 127218-04-6

Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate

Cat. No.: B14273367
CAS No.: 127218-04-6
M. Wt: 304.32 g/mol
InChI Key: MNRIYVANSCJUHM-UHFFFAOYSA-N
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Description

Diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate typically involves the reaction of biphenyl derivatives with phosphonate reagents. One common method is the palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl halides . This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods

Industrial production of diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate may involve large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is particularly advantageous for industrial applications due to its high yield and short reaction time .

Chemical Reactions Analysis

Types of Reactions

Diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper catalysts, and bases such as sodium hydroxide. Reaction conditions often involve room temperature or mild heating, and the use of solvents like toluene or acetonitrile .

Major Products Formed

The major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine oxides .

Mechanism of Action

The mechanism of action of diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes . This interaction can affect various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aryl phosphonates, such as diethyl 4-methylbenzylphosphonate and dimethyl methylphosphonate .

Uniqueness

Diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This structural feature distinguishes it from other simpler aryl phosphonates and contributes to its specific chemical and biological properties .

Properties

CAS No.

127218-04-6

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-phenylbenzene

InChI

InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)14-16-12-8-9-13-17(16)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3

InChI Key

MNRIYVANSCJUHM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1C2=CC=CC=C2)OCC

Origin of Product

United States

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